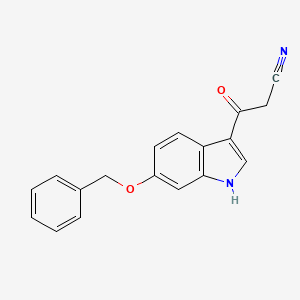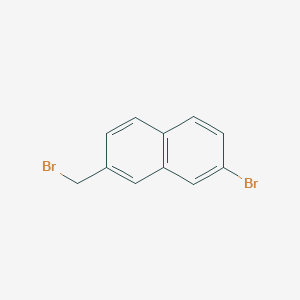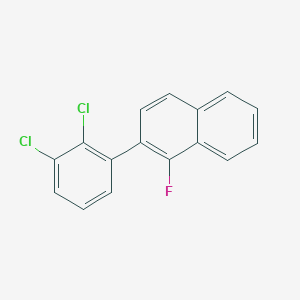
(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trans-3-fluoro-4-pentylcyclohexyl group. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the trans-3-fluoro-4-pentylcyclohexyl group. This can be achieved through the hydrogenation of a suitable precursor, such as a fluoro-substituted cyclohexene, in the presence of a palladium catalyst.
Attachment to the Phenyl Ring: The trans-3-fluoro-4-pentylcyclohexyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group to the phenyl ring. This can be achieved through a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. the process is optimized for large-scale production, with considerations for cost-effectiveness, yield, and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Electrophilic substitution reactions often require Lewis acid catalysts, while nucleophilic substitution reactions may involve bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Borane and borohydride derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have unique properties and applications in various industries.
作用機序
The mechanism of action of (4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid involves its interaction with molecular targets and pathways in biological systems. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and receptor binding. The compound’s unique structural features also allow it to interact with specific molecular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)methanol
- **(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)amine
- **(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)acetic acid
Uniqueness
(4-(trans-3-Fluoro-4-pentylcyclohexyl)phenyl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form reversible covalent bonds with diols and other nucleophiles sets it apart from similar compounds, making it a valuable tool in various scientific research applications.
特性
分子式 |
C17H26BFO2 |
|---|---|
分子量 |
292.2 g/mol |
IUPAC名 |
[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H26BFO2/c1-2-3-4-5-14-6-7-15(12-17(14)19)13-8-10-16(11-9-13)18(20)21/h8-11,14-15,17,20-21H,2-7,12H2,1H3/t14-,15?,17-/m0/s1 |
InChIキー |
VCEGVLTZIQBLBQ-AYWPPYMVSA-N |
異性体SMILES |
B(C1=CC=C(C=C1)C2CC[C@@H]([C@H](C2)F)CCCCC)(O)O |
正規SMILES |
B(C1=CC=C(C=C1)C2CCC(C(C2)F)CCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11834593.png)

![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone](/img/structure/B11834614.png)
![Propan-2-yl [methyl(diphenyl)silyl]acetate](/img/structure/B11834621.png)
![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)
![(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide](/img/structure/B11834630.png)


![N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide](/img/structure/B11834648.png)

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)
![2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B11834660.png)
